molecular formula C14H9F4N5O2S B3731626 2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide

2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide

Cat. No.: B3731626
M. Wt: 387.31 g/mol
InChI Key: OBPWTQKGJARLQN-UHFFFAOYSA-N
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Description

2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide is a complex organic compound with a unique structure that combines a purine derivative with a tetrafluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the purine derivative and the tetrafluorophenyl acetamide. The key steps include:

    Formation of the Purine Derivative: This involves the reaction of 9-methyl-6-oxo-6,9-dihydro-1H-purine with appropriate reagents to introduce the sulfanyl group.

    Coupling Reaction: The purine derivative is then coupled with N-(2,3,5,6-tetrafluorophenyl)acetamide under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the purine ring or the sulfanyl group.

    Substitution: The tetrafluorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce new functional groups into the tetrafluorophenyl ring.

Scientific Research Applications

2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide involves its interaction with specific molecular targets. The purine derivative can interact with enzymes or receptors, potentially inhibiting their activity. The tetrafluorophenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide: is similar to other purine derivatives and fluorinated compounds.

    Valaciclovir: A purine derivative used as an antiviral agent.

    Acyclovir: Another purine derivative with antiviral properties.

Uniqueness

The uniqueness of this compound lies in its combination of a purine derivative with a tetrafluorophenyl group, which can enhance its chemical stability and biological activity compared to similar compounds.

Properties

IUPAC Name

2-[(9-methyl-6-oxo-1H-purin-8-yl)sulfanyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4N5O2S/c1-23-12-11(13(25)20-4-19-12)22-14(23)26-3-7(24)21-10-8(17)5(15)2-6(16)9(10)18/h2,4H,3H2,1H3,(H,21,24)(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPWTQKGJARLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC=N2)N=C1SCC(=O)NC3=C(C(=CC(=C3F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide
Reactant of Route 6
2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide

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